5-Amino-6-methoxypicolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

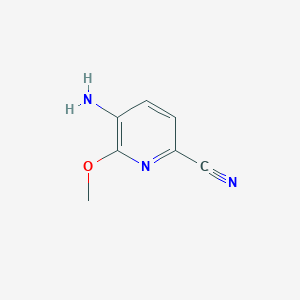

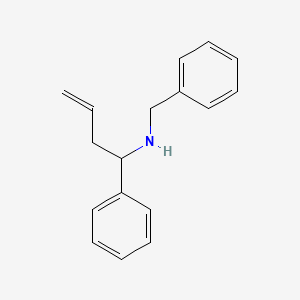

5-Amino-6-methoxypicolinonitrile is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Amino-6-methoxypicolinonitrile can be represented by the SMILES notation: N#CC1=NC(OC)=C(N)C=C1 . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications

Antiproliferative and Immunomodulatory Activities

5-Amino-6-methoxypicolinonitrile may have implications in research exploring antiproliferative and immunomodulatory activities. For instance, compounds like 6-methoxy-2-benzoxazolinone, which is structurally related, have been studied for their effects on mouse embryonic development and organogenesis in vitro. These compounds have shown to produce an increase in the number of abnormal embryos and reductions in final somite numbers and axial lengths of embryos, indicating their potential impact on cellular development processes (Chan & Ng, 1994).

Cytotoxic Properties in Cancer Research

Research into heterocyclic quinones, like 5-Amino-6-methoxypicolinonitrile, has been prominent in the field of cancer research. These compounds have been studied for their cytotoxic properties on L1210 leukemia cells and other cancer models in vitro. Such research is crucial in developing new antitumor agents and understanding how these compounds interact with cancerous cells (Renault et al., 1983).

Tubulin Polymerization Inhibition

A significant area of research for 5-Amino-6-methoxypicolinonitrile-related compounds is their role as tubulin polymerization inhibitors. These compounds have shown potent inhibition of tubulin polymerization, which is a critical process in cell division and cancer progression. For instance, studies have shown that 5-Amino-6-methoxypicolinonitrile derivatives exhibit more potent antiproliferative activity compared to known compounds in this class, highlighting their potential therapeutic significance in oncology (Nien et al., 2010).

Fluorescent Ligand Development for Receptor Study

The development of fluorescent ligands using derivatives of 5-Amino-6-methoxypicolinonitrile has been explored. These ligands are used for visualizing specific receptors in biological research, offering insights into receptor distribution and function. This research is pivotal in understanding various physiological processes and drug interactions at the cellular level (Lacivita et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like monoamine oxidase (mao) and hematopoietic progenitor kinase 1 (hpk1) . These enzymes play crucial roles in various biological processes, including inflammation regulation and immune signaling .

Mode of Action

If we consider the action of similar compounds, they generally inhibit their target enzymes, leading to changes in cellular processes . For instance, MAO inhibitors decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .

Biochemical Pathways

For instance, MAO inhibitors can affect the metabolism of biogenic amines , and HPK1 inhibitors can influence T cell receptor signaling .

Result of Action

Based on the effects of similar compounds, we can infer that it might influence cellular processes by modulating the activity of certain enzymes .

properties

IUPAC Name |

5-amino-6-methoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYXYYPRNCNHQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)

![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)

![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)

![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/no-structure.png)

![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)